Taxezopidine G
Overview
Description
Synthesis Analysis
The synthesis of taxane diterpenoids, such as Taxezopidine G, can serve as a platform for synthetic strategy development and enable new biological exploration . A unified enantiospecific approach to diverse taxane cores from the feedstock monoterpenoid (S)-carvone has been presented . The success of this approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics .Molecular Structure Analysis
The molecular formula of Taxezopidine G is C35H44O9 . The structure of Taxezopidine G was determined based on spectroscopic data .Chemical Reactions Analysis
The synthesis of Taxezopidine G involves a series of chemical reactions. Key to the success of the approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics . This coupling was followed by additional restructuring using a Sm (II)-mediated rearrangement and a bioinspired, visible-light induced, transannular [2 + 2] photocycloaddition .Physical And Chemical Properties Analysis
Taxezopidine G is a powder . It has a molecular weight of 608.72 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Isolation and Structural Analysis
- Isolation from Taxus Species: Taxezopidine G has been identified and isolated from various species of the genus Taxus. In a study by Pirali-Hamedani et al. (2006), Taxezopidine G and a related compound, 10-deacetyltaxezopidine G, were isolated from the needles and young stems of Taxus baccata L. growing in Iran, marking the first instance of these compounds in this species. The structures were determined through spectroscopic data (Pirali-Hamedani et al., 2006).
Pharmacological Properties
Inhibition of Microtubule Depolymerization
Research has indicated that certain taxoids, including taxezopidine variants, have the ability to inhibit Ca2+-induced depolymerization of microtubules. This property is significant in the context of cancer therapy, as it affects cell division and can potentially be utilized to inhibit the growth of cancer cells. For example, taxezopidines from Taxus cuspidata were found to have such inhibitory effects (Shigemori et al., 1999).
Multidrug Resistance Modulation
Another significant application is the potential of taxezopidine variants in modulating multidrug resistance in tumor cells. This is particularly relevant in the context of chemotherapy, where drug resistance can be a major hurdle. Taxezopidine G, among other taxoids, has been shown to influence the accumulation of chemotherapeutic drugs in multidrug-resistant tumor cells, enhancing their efficacy (Kobayashi et al., 1998).
Chemical Synthesis
- Synthetic Studies: Efforts have been made to synthesize taxezopidine variants, highlighting their importance in medicinal chemistry. A study by Hu et al. (2018) outlined a synthetic approach for constructing the complex tricyclic core of taxezopidines A and B, demonstrating the interest in these compounds for further pharmacological exploration (Hu et al., 2018).
Safety And Hazards
The safety data sheet for Taxezopidine G suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also mentioned that the product is for research use only and not for use in patients .
properties
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,29-,31+,32+,33-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQINDQGQJLIYFL-PBRGCZQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxezopidine G |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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